Specific Activity of Recombinant CobC (α-Ribazole-5′-Phosphate Substrate) vs. Lack of Orthogonal Activity in CobT/CobS Backgrounds
The sole quantitative catalytic parameter reported for CobC protein is a specific activity of 3.800 U/mg on α-ribazole-5′-phosphate, measured in crude extract from an overexpression plasmid-bearing Salmonella strain [1]. In contrast, the nonorthologous archaeal replacement CobZ was qualitatively shown to produce α-ribazole from the same substrate by HPLC-ESI-MS, but no specific activity has been reported, precluding any direct catalytic efficiency comparison [2]. Furthermore, generic phosphatases (e.g., alkaline phosphatase) exhibit negligible activity toward the phosphorylated nucleotide-loop intermediate adenosylcobalamin-5′-phosphate when tested in the presence of the other NLA-pathway enzymes (CobU, CobS, CobT), confirming CobC's unique substrate-channeling role [3]. This makes the quantitatively defined specific activity of CobC an essential benchmark for normalising in vitro B12 synthesis yields.
| Evidence Dimension | Specific activity on α-ribazole-5′-phosphate |
|---|---|
| Target Compound Data | 3.800 U/mg (Salmonella enterica CobC) |
| Comparator Or Baseline | CobZ (archaeal nonorthologous enzyme): no quantitative specific activity reported; Generic alkaline phosphatase: negligible activity reported qualitatively (no U/mg data) |
| Quantified Difference | Only CobC has a published specific activity value (3.800 U/mg); comparator quantitative data absent. |
| Conditions | Overexpression in Salmonella; α-ribazole-5′-phosphate substrate; CobT-deleted genetic background for selectivity determination. |
Why This Matters
Without quantitative activity data, alternative enzymes cannot be normalised in multi-enzyme reconstitution experiments, making CobC the only traceable catalyst for reproducible adenine-cobalamin flux measurements.
- [1] O'Toole, G. A., Trzebiatowski, J. R., & Escalante-Semerena, J. C. (1994). The cobC gene of Salmonella typhimurium codes for a novel phosphatase involved in the assembly of the nucleotide loop of cobalamin. Journal of Biological Chemistry, 269(42), 26503–26511. View Source
- [2] Zayas, C. L., Woodson, J. D., & Escalante-Semerena, J. C. (2006). The cobZ gene of Methanosarcina mazei Gö1 encodes the nonorthologous replacement of the α-ribazole-5′-phosphate phosphatase (CobC) enzyme of Salmonella enterica. Journal of Bacteriology, 188(7), 2740–2743. View Source
- [3] Maggio-Hall, L. A., & Escalante-Semerena, J. C. (1999). In vitro synthesis of the nucleotide loop of cobalamin by Salmonella typhimurium enzymes. Proceedings of the National Academy of Sciences, 96(21), 11798–11803. View Source
